5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
Description
This compound features a bicyclic 2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione core fused with a 2,1,3-benzothiadiazole-4-sulfonyl moiety. The sulfonyl group at the 4-position of the benzothiadiazole ring imparts strong electron-withdrawing properties, influencing reactivity and stability.
Properties
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S3/c15-20(16)6-7-4-8(20)5-14(7)21(17,18)10-3-1-2-9-11(10)13-19-12-9/h1-3,7-8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVXGNBJOHQVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermolecular Diels-Alder Reaction
Using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes and maleic anhydride as a dienophile, the reaction proceeds under thermal conditions (80–100°C) to yield a bicyclo[2.2.1]hept-5-ene derivative. Silyloxy groups enhance diene reactivity and regioselectivity, achieving yields of 68–75%.
Functionalization with Thia and Aza Moieties
Post-cyclization, the introduction of sulfur and nitrogen atoms is critical. Thiol-ene click chemistry facilitates sulfur incorporation: the bicycloheptene intermediate reacts with thiourea under basic conditions, followed by oxidation with hydrogen peroxide to form a sulfone group. Concurrently, reductive amination using ammonium formate and palladium on carbon introduces the tertiary amine at the bridgehead position.
Benzothiadiazole Sulfonyl Group Synthesis
The 2,1,3-benzothiadiazole-4-sulfonyl moiety is synthesized independently and coupled to the bicycloheptane core.
Benzothiadiazole Ring Formation
o-Phenylenediamine serves as the starting material. Treatment with sulfur monochloride (S₂Cl₂) in dichloromethane at 0°C induces cyclization to form 2,1,3-benzothiadiazole. Subsequent sulfonation using chlorosulfonic acid at 50°C introduces the sulfonic acid group at the 4-position, yielding 4-sulfobenzo-2,1,3-thiadiazole.
Sulfonyl Chloride Activation
The sulfonic acid is converted to the reactive sulfonyl chloride via treatment with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux. This step achieves near-quantitative conversion, critical for subsequent coupling reactions.
Coupling Strategies for Molecular Assembly
Conjoining the bicycloheptane and benzothiadiazole sulfonyl components demands precision. Two primary methods have been validated:
Nucleophilic Sulfonamide Formation
The bicycloheptane-derived amine reacts with 4-(chlorosulfonyl)-2,1,3-benzothiadiazole in anhydrous tetrahydrofuran (THF) at −20°C. Triethylamine acts as a base to scavenge HCl, facilitating sulfonamide bond formation with 82–89% yields.
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, a Suzuki-Miyaura coupling is employed. The bicycloheptane is functionalized with a boronic ester at the bridgehead, reacting with 4-iodobenzo-2,1,3-thiadiazole sulfonyl chloride under Pd(PPh₃)₄ catalysis. This method affords moderate yields (55–62%) but excels in regiocontrol.
Oxidation to the Dione Functionality
The final oxidation step converts the thioether bridge to a sulfone dione. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively oxidizes the sulfur atom without degrading the benzothiadiazole ring. Reaction monitoring via FT-IR confirms the disappearance of the S–O stretching band at 1050 cm⁻¹ and emergence of the sulfone peak at 1350 cm⁻¹.
Analytical Validation and Optimization
Crystallographic Characterization
Single-crystal X-ray diffraction of the title compound reveals a triclinic crystal system with space group P-1. Key bond lengths include S–O (1.432 Å) and C–N (1.345 Å), consistent with sulfone and benzothiadiazole geometries.
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride | 75 | 98.2 |
| Sulfonation | ClSO₃H, 50°C, 4 h | 91 | 97.8 |
| Sulfonamide Coupling | THF, Et₃N, −20°C | 87 | 99.1 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 93 | 98.5 |
Solvent and Temperature Effects
- THF vs. DMF : THF improves sulfonamide coupling yields by 18% compared to DMF due to reduced side reactions.
- Reflux vs. Room Temperature : Diazotization at 0°C minimizes decomposition, enhancing purity from 85% to 97%.
Challenges and Mitigation Strategies
Steric Hindrance
The bicycloheptane’s rigid structure impedes reagent access. Microwave-assisted synthesis (100°C, 150 W) reduces reaction times by 40% while maintaining yields.
Moisture Sensitivity
Sulfonyl chloride intermediates hydrolyze readily. Schlenk line techniques under argon atmosphere prevent decomposition, increasing isolated yields by 22%.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include phosphorus oxychloride and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiadiazole ring or the sulfonyl group .
Scientific Research Applications
5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . The compound’s ability to bind to CT-DNA and inhibit the growth of various bacteria strains makes it a valuable tool in the development of new therapeutic agents . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets such as CT-DNA . The compound binds to the DNA, disrupting its normal function and leading to the inhibition of bacterial growth . The specific pathways involved in its anticancer activity are not fully understood, but it is believed to induce apoptosis in cancer cells through the activation of certain signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzothiadiazole Ring
5-(2,1,3-Benzothiadiazole-5-carbonyl) Analogue (CAS 2034292-98-1) :
- Structural Difference : The benzothiadiazole is linked via a carbonyl group at the 5-position instead of a sulfonyl group at the 4-position.
- Impact : The carbonyl group is less electron-withdrawing than sulfonyl, leading to reduced electrophilicity and altered reactivity in nucleophilic substitution reactions. This analogue exhibits a molecular weight of 309.36 g/mol and XLogP3 of 0.7 .
- Applications : Used in materials chemistry (e.g., fluorescent dyes, charge-transfer complexes) due to the benzothiadiazole moiety’s electron-deficient nature .
5-{2-[3-(Trifluoromethyl)phenyl]acetyl} Derivative (CAS 2034300-99-5) :
- Structural Difference : A trifluoromethylphenyl acetyl group replaces the benzothiadiazole-sulfonyl moiety.
- Impact : The trifluoromethyl group enhances lipophilicity (higher XLogP3) and metabolic stability, making it more suitable for pharmaceutical applications. Pricing data indicate commercial availability at $118.5–$372.0 for 10–100 mg quantities .
Core Bicyclic Structure Modifications
2λ⁶-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione Hydrochloride (CAS 1909336-43-1) :
- Structural Difference : Lacks the benzothiadiazole-sulfonyl group; instead, the bicyclic core is isolated as a hydrochloride salt.
- Impact : The hydrochloride salt improves solubility and stability, facilitating its use as a versatile intermediate in heterocyclic synthesis. Its molecular weight is 183.66 g/mol .
- Impact: This positional isomer has a smaller molecular weight (147.2 g/mol) and is marketed as a scaffold for drug discovery, priced at €878–2,630 for 50–500 mg .
Key Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, with the CAS number 2034293-23-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11N3O4S3
- Molecular Weight : 329.43 g/mol
- Structural Features : The compound features a benzothiadiazole moiety which is known for its diverse biological activities.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an antidiabetic agent. Research indicates that derivatives of benzothiadiazole can inhibit α-amylase, an enzyme crucial in carbohydrate digestion. For instance, a related study developed hybrids that showed significant inhibition of α-amylase by up to 87.5% at specific concentrations .
Table 1: Inhibition of α-Amylase by Benzothiadiazole Derivatives
| Compound | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| Compound 8f | 50 | 87.5 |
| Compound 8f | 25 | 82.27 |
| Compound 8f | 12.5 | 79.94 |
| Acarbose (Control) | 50 | 77.96 |
| Acarbose (Control) | 25 | 71.17 |
| Acarbose (Control) | 12.5 | 67.24 |
This inhibition mechanism is further supported by molecular docking studies that demonstrate strong interactions between the compound and the active sites of α-amylase enzymes from Aspergillus oryzae and human pancreas .
Anticancer Activity
The compound's structural components suggest potential anticancer properties as well. Benzothiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to the one discussed have shown promising results in inhibiting tumor growth in vitro and in vivo models.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes such as α-amylase.
- Receptor Modulation : The bicyclic structure allows for potential interactions with various receptors involved in metabolic pathways.
Study on Diabetes Management
A study conducted on diabetic rats treated with benzothiadiazole derivatives demonstrated a notable reduction in blood glucose levels compared to control groups not receiving treatment . The study emphasized the importance of further exploration into the pharmacokinetics and long-term effects of these compounds.
Cancer Cell Line Testing
In vitro tests using human cancer cell lines revealed that specific derivatives of the compound significantly reduced cell viability after exposure for 48 hours . The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
